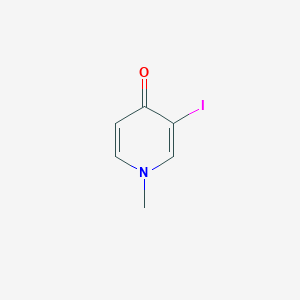

3-Iodo-1-methylpyridin-4(1H)-one

Description

3-Iodo-1-methylpyridin-4(1H)-one is a halogenated pyridinone derivative characterized by a pyridine ring substituted with an iodine atom at the 3-position, a methyl group at the 1-position, and a ketone group at the 4-position. The iodine atom enhances its utility in cross-coupling reactions and as a heavy atom in crystallographic studies .

Properties

Molecular Formula |

C6H6INO |

|---|---|

Molecular Weight |

235.02 g/mol |

IUPAC Name |

3-iodo-1-methylpyridin-4-one |

InChI |

InChI=1S/C6H6INO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3 |

InChI Key |

RYOJWYSCKXKODI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C(=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methylpyridin-4(1H)-one typically involves the iodination of 1-methylpyridin-4(1H)-one. One common method is the electrophilic substitution reaction, where iodine is introduced into the pyridinone ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-1-methylpyridin-4(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The pyridinone ring can be reduced to form the corresponding dihydropyridine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

Substitution: Formation of 3-substituted-1-methylpyridin-4(1H)-one derivatives.

Oxidation: Formation of 3-iodo-1-methylpyridin-4-carboxylic acid or 3-iodo-1-methylpyridin-4-aldehyde.

Reduction: Formation of 3-iodo-1-methyl-1,4-dihydropyridine derivatives.

Scientific Research Applications

3-Iodo-1-methylpyridin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential lead compound for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and the pyridinone ring play crucial roles in binding to the active sites of these targets, thereby exerting its effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogenated Pyridinones

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one

- Structure : Differs in halogen placement (3-bromo, 5-iodo) and substituents (4-methoxy, 2-one vs. 4-one).

- Properties : The presence of bromine and iodine increases molecular weight (MW: ~413.9 g/mol) and polarizability. Methoxy groups enhance solubility but reduce electrophilicity compared to ketones.

- Applications: Primarily used in Suzuki-Miyaura coupling due to dual halogen sites, unlike the monohalogenated target compound .

3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

- Structure: Features an amino group at the 3-position and a pyridinylmethyl substituent at the 1-position.

- Properties: The amino group introduces hydrogen-bonding capability (MW: 201.22 g/mol), contrasting with the hydrophobic iodine in the target compound.

- Applications : Likely serves as a kinase inhibitor scaffold due to its hydrogen-bonding motifs, whereas the iodine in 3-iodo-1-methylpyridin-4(1H)-one may favor halogen bonding in drug-receptor interactions .

Functional Group Analysis

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| 3-Iodo-1-methylpyridin-4(1H)-one | 3-I, 1-CH₃, 4-ketone | ~265.06 | Electrophilic ketone, heavy halogen |

| 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | 3-Br, 5-I, 4-OCH₃, 2-ketone | ~413.90 | Dual halogens, methoxy-enhanced solubility |

| 3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one | 3-NH₂, 1-(pyridinylmethyl) | 201.22 | Hydrogen-bond donor, aromatic stacking |

Spectroscopic Comparisons

- NMR Data: While specific NMR data for 3-Iodo-1-methylpyridin-4(1H)-one is unavailable in the provided evidence, analogous pyridinones (e.g., streptochlorin, Sch-642305) show distinct ¹H/¹³C shifts for methyl (δ ~2.2–2.3 ppm) and aromatic protons (δ ~6.7–8.6 ppm) . The iodine substituent would likely deshield neighboring protons, as seen in p-334’s pH-dependent shifts .

- Mass Spectrometry : Halogenated derivatives like 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one exhibit characteristic isotopic patterns due to bromine/iodine, aiding structural confirmation .

Reactivity and Stability

- Electrophilicity : The 4-ketone in 3-Iodo-1-methylpyridin-4(1H)-one enhances reactivity toward nucleophiles compared to 2-ketone isomers (e.g., ’s compound).

- Halogen Effects : Iodine’s lower electronegativity (vs. bromine) may reduce oxidative stability but improve leaving-group ability in substitution reactions .

Biological Activity

3-Iodo-1-methylpyridin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It is characterized by a pyridine ring with a methyl group and an iodine substituent, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of 3-Iodo-1-methylpyridin-4(1H)-one, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Biological Activity Overview

Research indicates that 3-Iodo-1-methylpyridin-4(1H)-one exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in pharmacological studies.

The primary mechanism of action involves the inhibition of cytochrome P450 enzymes, which affects the metabolism of various xenobiotics and endogenous compounds. Additionally, studies have suggested that derivatives of this compound may possess anti-cancer and anti-inflammatory properties, indicating potential therapeutic applications in oncology and inflammatory diseases.

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects on CYP1A2, 3-Iodo-1-methylpyridin-4(1H)-one demonstrated a significant reduction in enzyme activity at varying concentrations. The results indicated that at higher concentrations, the compound effectively inhibited CYP1A2 activity by up to 70%, showcasing its potential as a modulator in drug interactions.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of derivatives derived from 3-Iodo-1-methylpyridin-4(1H)-one. The study evaluated its effects on various cancer cell lines, including breast and colon cancer. The compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM, indicating substantial anti-proliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HT-29 (Colon) | 15 |

Interaction with Biological Targets

The binding affinity of 3-Iodo-1-methylpyridin-4(1H)-one with specific receptors has been explored through molecular docking studies. These studies revealed that the compound interacts favorably with several targets involved in inflammation and cancer pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.